molecular formula C6H21Cl3N4 B12963344 N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride

Cat. No.: B12963344
M. Wt: 255.6 g/mol
InChI Key: YDJHCWNHOKBMLS-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C6H18N4·3HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted in the presence of a catalyst. The resulting product is then purified and converted into the trihydrochloride form through the addition of hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby affecting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Similar in structure but with different coordination properties.

    Triethylenetetramine: Has an additional ethylene group, providing different chelating abilities.

    N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different reactivity and applications[][4].

Uniqueness

N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions[4][4].

Properties

Molecular Formula

C6H21Cl3N4

Molecular Weight

255.6 g/mol

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C6H18N4.3ClH/c7-1-4-10(5-2-8)6-3-9;;;/h1-9H2;3*1H

InChI Key

YDJHCWNHOKBMLS-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN)CCN)N.Cl.Cl.Cl

Origin of Product

United States

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